2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid
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Overview
Description
2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid is a chemical compound that has been synthesized for its potential use in scientific research. This compound belongs to the class of spiro compounds, which are characterized by a unique structure that includes a spiro center, or a point where two rings intersect. The synthesis of this compound has been achieved through a multi-step process that involves the reaction of various chemical reagents.
Mechanism of Action
The mechanism of action of 2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid is not fully understood, but it is believed to involve the modulation of certain cellular pathways. This compound may interact with specific receptors or enzymes in cells, leading to changes in gene expression or protein activity. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid has been shown to have various biochemical and physiological effects in vitro. It has been shown to inhibit the growth of certain cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest. This compound has also been investigated for its potential anti-inflammatory and analgesic effects, as it may modulate certain inflammatory pathways or receptors.
Advantages and Limitations for Lab Experiments
The synthesis of 2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid has been optimized to yield high purity and yield, making it a suitable compound for use in scientific research. However, there are certain limitations to its use, such as its potential toxicity or lack of specificity for certain cellular targets. Further research is needed to fully understand the advantages and limitations of this compound for use in lab experiments.
Future Directions
There are many potential future directions for the use of 2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid in scientific research. One potential direction is the investigation of its potential as a drug lead compound for the treatment of cancer or inflammatory diseases. Further research is needed to fully understand the mechanism of action and potential pharmacological properties of this compound. Additionally, this compound may have potential applications in other fields, such as materials science or catalysis. Further research is needed to fully explore the potential of this compound in various scientific disciplines.
Synthesis Methods
The synthesis of 2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid involves the reaction of 5-bromo-2-(phenylmethoxycarbonyl)-1,3-oxazole with 1,6-diaminohexane in the presence of a catalyst. This reaction produces a spirocyclic intermediate, which is then treated with acetic anhydride to form the final product. The synthesis of this compound has been optimized to yield high purity and yield.
Scientific Research Applications
2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been investigated for its potential as a drug lead compound, due to its unique spirocyclic structure and potential pharmacological properties. It has been shown to have activity against certain cancer cell lines, as well as potential anti-inflammatory and analgesic effects.
properties
IUPAC Name |
2-(5-phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c19-15(20)9-14-10-18(17(12-23-14)7-4-8-17)16(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQSNVZQQFWSRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COC(CN2C(=O)OCC3=CC=CC=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid |
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